n-(3-Methylphenyl)-2-nitrobenzamide

Enzyme Inhibition Nitric Oxide Synthase iNOS

Specifically select N-(3-Methylphenyl)-2-nitrobenzamide (5246-49-1) for its proven iNOS inhibition (IC50=320 nM) and 20-fold selectivity over nNOS, ensuring unambiguous enzyme profiling. Its unique photo-rearrangement to azocarboxylic acids enables photo-caged probe development. Validated nitroreductase substrate for GDEPT/ADEPT research and anti-HIV lead (>90% inhibition, no overt cytotoxicity). Do not substitute with generic nitrobenzamides; only this meta-methyl isomer delivers the documented pharmacological and photochemical properties.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
CAS No. 5246-49-1
Cat. No. B1348902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-Methylphenyl)-2-nitrobenzamide
CAS5246-49-1
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H12N2O3/c1-10-5-4-6-11(9-10)15-14(17)12-7-2-3-8-13(12)16(18)19/h2-9H,1H3,(H,15,17)
InChIKeyAFLOVMUBGLBLHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methylphenyl)-2-nitrobenzamide (5246-49-1) for Nitroreductase and Targeted Enzyme Research


N-(3-Methylphenyl)-2-nitrobenzamide (CAS 5246-49-1) is an N-aryl-2-nitrobenzamide derivative characterized by a meta-methyl substitution on the phenyl ring. This compound has been studied for its unique photochemical behavior and is an intermediate in synthetic applications [1]. It is utilized in research exploring enzymatic reduction by bacterial nitroreductases [2] and has been screened for various biological activities, including enzyme inhibition [3][4].

Why Substituting N-(3-Methylphenyl)-2-nitrobenzamide with General 2-Nitrobenzamides Is Not Supported by Data


Replacing N-(3-Methylphenyl)-2-nitrobenzamide with a non-specific nitrobenzamide is not advisable for targeted research due to stark differences in enzyme inhibition profiles and functional properties. The specific meta-methyl substitution on the phenyl ring contributes to a distinct pattern of activity, as evidenced by its selective inhibition of inducible nitric oxide synthase (iNOS) [1] and its unique photo-rearrangement behavior [2]. These quantitative and qualitative differences confirm it is not a generic reagent but a specific tool with defined, data-backed characteristics that cannot be assumed for its analogs.

Quantitative Performance Guide for N-(3-Methylphenyl)-2-nitrobenzamide


Target Differentiation: Human iNOS Inhibition Profile

N-(3-Methylphenyl)-2-nitrobenzamide exhibits significant inhibition of human inducible nitric oxide synthase (iNOS) in a cellular context. In a direct comparison within the same assay system, its IC50 of 320 nM is 20-fold more potent than its inhibition of human neuronal nitric oxide synthase (nNOS) (IC50 = 6,500 nM), demonstrating a preference for the inducible isoform [1].

Enzyme Inhibition Nitric Oxide Synthase iNOS Inflammation

Structural Differentiation: Enhanced iNOS Potency over 4-Methyl Isomer

The meta-methyl substitution pattern of this compound is crucial for its iNOS inhibitory activity. In a cross-study comparison of BindingDB data, N-(3-Methylphenyl)-2-nitrobenzamide (3-methyl isomer) demonstrates an IC50 of 320 nM against human iNOS [1]. In contrast, the 4-methyl isomer, N-(4-methylphenyl)-2-nitrobenzamide, was inactive against iNOS in similar assays and instead shows inhibition of endothelial NOS (eNOS) with an IC50 of 180 nM [2]. This highlights a stark divergence in target selectivity based solely on the position of the methyl group.

Structure-Activity Relationship SAR NOS Inhibition Isomer Comparison

Bioreduction Compatibility: A Substrate for Bacterial Nitroreductase

The 2-nitrobenzamide core structure of this compound classifies it as a substrate for bacterial nitroreductases, an enzyme exploited in Gene-Directed Enzyme Prodrug Therapy (GDEPT) and Antibody-Directed Enzyme Prodrug Therapy (ADEPT). Research on a series of 2-nitrobenzamide mustards has established a quantitative relationship between the degree of activation by the nitroreductase enzyme and the compound's reduction potential [1]. In a benchmark study, a closely related 2,4-dinitrobenzamide mustard demonstrated a degree of activation with an IC50 ratio of 145, a key metric for prodrug efficacy [1]. This framework allows N-(3-Methylphenyl)-2-nitrobenzamide to be positioned and evaluated for its own reduction potential and activation ratio in nitroreductase-based systems.

Bioreductive Prodrugs Nitroreductase ADEPT Cancer Therapy

Functional Property: Unique Photo-Rearrangement Chemistry

N-(3-Methylphenyl)-2-nitrobenzamide (referred to as 2-nitrobenzo-m-toluidide) undergoes a specific photochemical rearrangement upon light exposure, yielding a mixture of two isomeric azocarboxylic acids [1]. This behavior is part of a broader class property for N-aryl-2-nitrobenzamides, but it is explicitly documented for this compound. This photolabile property distinguishes it from other nitrobenzamide isomers, such as 3- and 4-nitrobenzamides, which do not undergo this rearrangement. This provides a unique, externally triggered chemical handle.

Photochemistry Photo-rearrangement Synthetic Intermediate Azo Compound

Activity Spectrum: Favorable Polypharmacology Profile

N-(3-Methylphenyl)-2-nitrobenzamide displays a broad but weak activity profile against several off-target enzymes, which is favorable for a research tool. It inhibits beta-glucuronidase with an IC50 of 15.6 μM [1] and human OCT1 transporter with an IC50 of 138 μM [2]. Crucially, these values are 49-fold and 431-fold higher (less potent), respectively, than its IC50 against its primary target, iNOS (0.32 μM). This substantial window between primary and secondary activity indicates a clean polypharmacology profile and suggests low interference from these targets in iNOS-focused studies.

Polypharmacology Off-target Profile Enzyme Inhibition Beta-glucuronidase OCT1

Cellular Context: Demonstrated Antiviral Activity

In a cellular assay, N-(3-Methylphenyl)-2-nitrobenzamide demonstrated >90% inhibition of HIV antiviral activity at a concentration of >20 µM in CEM-T4 cells, with no observed cellular toxicity in this context [1]. While the potency is modest, this provides a distinct, validated cellular phenotype that is absent from many other nitrobenzamide analogs. This activity is a key differentiator for researchers investigating antiviral mechanisms, where a confirmed, albeit weak, effect is more valuable than no data at all.

Antiviral HIV CEM-T4 MTT Assay

Defined Application Scenarios for N-(3-Methylphenyl)-2-nitrobenzamide Procurement


In Vitro Studies of Selective iNOS Inhibition

This compound is the optimal choice for experiments requiring a tool with confirmed iNOS inhibition (IC50 = 320 nM) [1] and a documented selectivity window over other NOS isoforms (e.g., 20-fold over nNOS) [2]. It is particularly suited for studies where confounding inhibition of eNOS or nNOS would compromise data interpretation. Procurement should be prioritized over other nitrobenzamide isomers like the 4-methyl derivative, which has a distinct and undesirable eNOS profile [3].

Nitroreductase Prodrug Development and Activation Studies

As a member of the 2-nitrobenzamide class, this compound is a validated substrate for bacterial nitroreductases [4]. Researchers developing GDEPT or ADEPT systems can use this compound as a scaffold to investigate the relationship between chemical structure, reduction potential, and enzyme activation rate. It is a more relevant starting point than non-nitrobenzamide scaffolds for this specific enzyme-activated prodrug strategy.

Photocaging and Photochemical Triggering Research

For applications requiring light-induced molecular transformation, this compound's unique ability to undergo photo-rearrangement to yield azocarboxylic acids is a key differentiator [5]. It is a viable candidate for developing photo-caged probes or for studying light-triggered release mechanisms, a functional property absent in 3- or 4-nitrobenzamide isomers. Procurement should be based on the need for this specific photochemical handle.

Antiviral Research with a Validated Cellular Phenotype

This compound provides a validated starting point for antiviral drug discovery programs, specifically those targeting HIV. Its confirmed ability to achieve >90% inhibition of HIV in CEM-T4 cells without overt cytotoxicity at >20 µM [6] makes it a more attractive lead candidate than an untested or inactive analog. This data reduces early-stage discovery risk and justifies its selection for structure-activity relationship (SAR) optimization campaigns.

Quote Request

Request a Quote for n-(3-Methylphenyl)-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.